Dermaseptin-1

Hemolytic activity Cytotoxicity Therapeutic index

Dermaseptin-1 is a 25-residue, non-hemolytic AMP with balanced broad-spectrum activity (MIC ~6 µM) against both Gram-positive (S. aureus, M. luteus) and Gram-negative (E. coli, P. aeruginosa) reference strains. Its verified safety profile up to 53 µM and lack of erythrocyte interference make it the superior positive control for standardized susceptibility panels, unlike hemolytic variants such as Dermaseptin S4. Documented leishmanicidal activity and electrochemical biosensor capability further distinguish it as a multipurpose reference for antiparasitic screening and NTD diagnostics.

Molecular Formula
Molecular Weight
Cat. No. B1577041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-1 Procurement Guide: Baseline Characterization of the 25-Residue Amphibian Antimicrobial Peptide


Dermaseptin-1 (DRAMP01639, DShypo01, DPh-1) is a 25-residue cationic antimicrobial peptide (AMP) with the sequence GLWSTIKNVGKEAAIAAGKAAALGAL, isolated from the skin secretion of the South American frog Phyllomedusa hypochondrialis [1]. The peptide belongs to the dermaseptin superfamily of α-helical, amphipathic, lysine-rich AMPs and carries a net charge of +2 at physiological pH with a hydrophobicity (GRAVY) of 0.58 [1]. It displays broad-spectrum antibacterial activity against both Gram-positive (Micrococcus luteus A270, Staphylococcus aureus ATCC 6538; MIC = 6 µM) and Gram-negative (Escherichia coli SBS 363, MIC = 6 µM; Pseudomonas aeruginosa ATCC 14502, MIC = 6.6 µM) bacteria, as well as antiprotozoal activity against Leishmania amazonensis, and is non-hemolytic toward human erythrocytes at concentrations up to 53 µM [1][2][3].

Why Generic Dermaseptin Substitution Fails: Evidence for Divergent Selectivity, Hemolytic Risk, and Sequence-Dependent Activity Within the Dermaseptin Family


Despite sharing approximately 40% sequence similarity and a common α-helical, amphipathic architecture, individual dermaseptin family members exhibit markedly divergent antimicrobial spectra, target-organism selectivity, and—critically—hemolytic safety profiles [1][2]. The foundational 1994 study by Mor et al. demonstrated that among dermaseptins s1 through s5, dermaseptins s1 and s5 were devoid of hemolytic activity, whereas dermaseptin s4 caused erythrocyte lysis at micromolar concentrations, underscoring that subtle sequence changes produce profound cytotoxicity divergence [1]. This intra-family heterogeneity extends to target selectivity: dermaseptins have distinct spectra of anti-microbial activity, with differences in potency against Gram-positive versus Gram-negative bacteria, fungi, and protozoa [1]. Recent work confirms that dermaseptin S4 (DS4) remains the notable exception within the family for its powerful cytotoxic and hemolytic effects, while most other dermaseptins—including Dermaseptin-1—maintain negligible hemolysis [3]. Consequently, substituting one dermaseptin for another without empirical verification of the specific peptide's activity profile, hemolytic threshold, and organism spectrum risks both experimental failure and safety artifacts.

Dermaseptin-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Informed Procurement


Hemolytic Safety: Dermaseptin-1 Is Non-Hemolytic at ≥53 µM, Contrasting with Dermaseptin S4 Which Lysed Erythrocytes at Micromolar Concentrations

Dermaseptin-1 (DRAMP01639 / DShypo01) is non-hemolytic against human red blood cells at concentrations up to 53 µM, and shows no hemolytic activity at 6 µM against erythrocytes [1][2]. In contrast, Dermaseptin S4 (DS4)—the most extensively studied in-class comparator—is explicitly characterized as a hemolytic antimicrobial peptide, causing 10% hemolysis of human erythrocytes at 60 µM, 14% hemolysis at 100 µM, and 50% hemolysis at concentrations exceeding 60 µM [3]. The 1994 study by Mor et al. established the class-level precedent that dermaseptin S4 uniquely causes erythrocyte lysis at micromolar concentrations, while other family members (s1, s5) are devoid of hemolytic activity [4]. This hemolytic liability of S4 has been independently confirmed in multiple subsequent studies, including Belaid et al. (2021), which states that 'dermaseptins... have no considerable hemolytic effect except dermaseptin S4 (DS4) which exhibits a powerful cytotoxic effect' [5]. The therapeutic index (HC₅₀/MIC) of Dermaseptin-1 consequently exceeds 8.8 (calculated as ≥53 µM HC₅₀ / 6 µM MIC for S. aureus), whereas Dermaseptin S4's therapeutic index against the same organisms is approximately 1–2 using the available HC₁₀ of 60 µM and reported MIC values of 1–4 µg/mL.

Hemolytic activity Cytotoxicity Therapeutic index

Balanced Gram-Positive and Gram-Negative Antibacterial Spectrum: Dermaseptin-1 Exhibits Near-Equivalent MICs Across Gram Types, Unlike Gram-Selective In-Class Comparators

Dermaseptin-1 demonstrates nearly equivalent potency against Gram-positive and Gram-negative bacteria, with MIC values of 6 µM against both the Gram-positive M. luteus A270 and S. aureus ATCC 6538, and the Gram-negative E. coli SBS 363, while P. aeruginosa ATCC 14502 is inhibited at 6.6 µM [1][2]. This balanced spectrum contrasts with the behavior of certain other dermaseptin family members. For instance, Dermaseptin DA4—closely related to Dermaseptin B2—exhibits Gram-negative-selective bactericidal activity, while Dermaseptin B2 itself has broader activity including antifungal action [3]. Dermaseptin-5 (DS 01, DRAMP01643), a 29-residue in-class analog with a similar N-terminal region, shows a 2-fold difference between Gram-positive and Gram-negative MICs (S. aureus MIC = 3.2 µM vs. E. coli MIC = 6.4 µM) [4], suggesting that the specific sequence variations in Dermaseptin-1 (25 residues, net charge +2) produce more balanced Gram-type targeting than its close analog DS 01 (29 residues, net charge +3). The Mor 1994 study further established that dermaseptins s1–s5 display 'marked differences in their potencies to arrest the growth of Gram-positive and Gram-negative pathogenic bacteria,' confirming that balanced Gram-type activity is not a uniform class property [5].

Antibacterial spectrum Gram selectivity MIC comparison

Antiprotozoal Activity: Dermaseptin-1 Kills Leishmania amazonensis Metacyclic Promastigotes Within 45 Minutes at Micromolar Concentration

Dermaseptin-1 (DS 01 / DRS-01) has demonstrated potent and rapid leishmanicidal activity against Leishmania amazonensis metacyclic promastigotes. Zampa et al. (2009) confirmed using kinetic assays that DS 01 promoted death of all metacyclic promastigote cells within 45 minutes of exposure [1]. The Brand et al. (2006) study explicitly compared the anti-Leishmania amazonensis efficiencies of the six newly identified dermaseptins (DShypo 01 through 07) alongside commercial drugs, establishing that the peptides possess quantifiable antiparasitic activity that was benchmarked against clinical standards [2]. Importantly, not all dermaseptins share this antiprotozoal capability: the structural-activity relationship study by Castiglione-Morelli et al. (2005) demonstrated that DS 01 has an intermediate surface property profile compared to dermaseptins S1 and B2, which correlates with its 'peculiar pharmacological profile' that uniquely combines antibacterial and antiprotozoan activity [3]. Furthermore, immobilized Dermaseptin-1 retains electroactivity and can detect Leishmania cells at concentrations as low as 10³ cells/mL, indicating its dual utility as both a leishmanicidal agent and a biosensor element [1].

Antiprotozoal Leishmania Neglected tropical diseases

Antiviral Activity: Dermaseptin-1 Reduces Frog Virus 3 Infectivity by 50% at 12 µM, Whereas Magainin I Shows No Activity Against Channel Catfish Virus

Dermaseptin-1 has demonstrated quantifiable antiviral activity, reducing frog virus 3 (FV3) infectivity in fathead minnow (FHM) cells by 50% at a concentration of 12 µM [1][2]. In the comparative study by Chinchar et al. (2004), five amphibian antimicrobial peptides—dermaseptin-1, temporin A, magainin I, magainin II, and PGLa—were examined for their ability to inactivate channel catfish virus (CCV) and FV3. All compounds with the exception of magainin I markedly reduced CCV infectivity, and FV3 was 2- to 4-fold less sensitive to these agents than CCV [2]. This places Dermaseptin-1 among a subset of amphibian AMPs with validated antiviral efficacy, distinctly outperforming magainin I which failed to exhibit activity against CCV under identical assay conditions. The antiviral activity extends to channel catfish virus as well, confirming that Dermaseptin-1's membrane-disruptive mechanism is effective against both enveloped (FV3) and non-enveloped (CCV) viral pathogens [2]. No cytotoxicity was observed against catfish ovary (CCO) cells at 0.1–11.4 µM, indicating that antiviral concentrations are achievable without host cell toxicity [3].

Antiviral peptide Frog virus 3 Ectothermic animal viruses

Sequence Divergence and Structural Basis: The 25-Residue Dermaseptin-1 Has a Distinct N-Terminal Domain and Physicochemical Profile That Differs from Longer In-Class Analogs

Dermaseptin-1 (DRAMP01639, UniProt P84596) is a 25-residue peptide—shorter than most characterized dermaseptins, which typically range from 27 to 34 residues [1]. Its sequence (GLWSTIKNVGKEAAIAAGKAAALGAL) features a unique N-terminal hexapeptide motif (GLWSTI) that distinguishes it from closely related co-isolated peptides from the same organism: Dermaseptin-2 (28 residues, GLWKSLLKNVGVAAGKAALNAVTDMVNQ, 43.5% identity), Dermaseptin-3 (34 residues, ALWKDVLKKIGTVALHAGKAAFGAAADTISQGGS, 42.4% identity), and Dermaseptin-4 (33 residues, GLWSTIKQKGKEAAIAAAKAAGKAVLNAASEAL, 67.3% identity) [2][3]. Key physicochemical differentiators include: a net charge of +2 (vs. +3 for Dermaseptin-3 and Dermaseptin-4), GRAVY hydrophobicity of 0.58 (vs. 0.197 for Dermaseptin-4 and 0.318 for Dermaseptin-3), and an aliphatic index of 117.6—the highest among the DShypo series, indicating greater thermal stability of the hydrophobic core [1][2]. The Castiglione-Morelli et al. (2005) NMR study demonstrated that DS 01's surface properties are intermediate between dermaseptins S1 and B2, with a regular alternation of positive and negative electrostatic patches that governs both antimicrobial selectivity and aggregation behavior [4]. This distinct structural signature provides a molecular basis for Dermaseptin-1's balanced antibacterial spectrum and non-hemolytic character that is not shared by all family members.

Sequence analysis Physicochemical properties Structure-activity relationship

Synergy Potential: Dermaseptin Combinations Produce Up to 100-Fold Enhancement of Antibiotic Activity, Established at the Class Level

The Mor et al. (1994) study demonstrated that dermaseptins s1, s2, s3, s4, and s5 exhibit dramatic synergy of action upon combination, resulting in some cases in a 100-fold increase in antibiotic activity of the mixture over the activity of the peptides administered separately [1]. This class-level property is a distinguishing feature of the dermaseptin family and has significant implications for experimental design: the antimicrobial potency observed for any single dermaseptin, including Dermaseptin-1, may substantially underestimate the achievable efficacy when used as part of a rationally designed peptide cocktail. Critically, the synergy is not indiscriminate—the same study established that despite approximately 40% sequence similarity, the dermaseptins have distinct spectra of anti-microbial activity and may act in concert to circumvent host invasion [1]. This means that synergy is dependent on selecting the correct peptide partners with complementary target-organism specificities. The 100-fold enhancement magnitude places dermaseptin synergy among the most potent described for any AMP family and provides a procurement-relevant rationale for sourcing multiple distinct dermaseptin sequences rather than bulk quantities of a single peptide [1][2].

Synergy Combination therapy Antimicrobial resistance

Dermaseptin-1: Evidence-Based Research and Industrial Application Scenarios


Antimicrobial Susceptibility Testing with a Non-Hemolytic, Broad-Spectrum Peptide Standard

Dermaseptin-1's nearly equivalent MIC values (6–6.6 µM) against both Gram-positive (S. aureus, M. luteus) and Gram-negative (E. coli, P. aeruginosa) reference strains, combined with its documented non-hemolytic profile up to 53 µM [1], make it an ideal positive-control antimicrobial peptide for standardized susceptibility testing panels. Unlike Dermaseptin S4, which introduces hemolytic artifacts at concentrations above 60 µM [2], Dermaseptin-1 can be tested across a wide concentration range without erythrocyte lysis confounding results in blood-containing assay media.

Anti-Leishmania Drug Discovery and Biosensor Development

The validated rapid leishmanicidal activity of Dermaseptin-1—100% killing of L. amazonensis metacyclic promastigotes within 45 minutes—supports its use as a reference compound in antiparasitic screening cascades [3]. Additionally, the demonstration that immobilized Dermaseptin-1 retains electroactivity and can detect Leishmania cells at concentrations down to 10³ cells/mL [3] enables its application in electrochemical biosensor platforms for neglected tropical disease diagnostics, a capability not reported for other dermaseptin family members.

Amphibian and Fish Virology: Antiviral Intervention in Ectothermic Model Systems

Dermaseptin-1 reduces FV3 infectivity by 50% at 12 µM and is active against both enveloped and non-enveloped ectothermic animal viruses, whereas magainin I lacks activity against CCV [4]. With no cytotoxicity to fish cell lines at antiviral concentrations (0.1–11.4 µM), researchers studying ranavirus pathogenesis or developing antiviral strategies for aquaculture can employ Dermaseptin-1 as a validated antiviral peptide with a known IC₅₀, avoiding the inactivity risk associated with magainin I [4][5].

Antimicrobial Peptide Synergy and Cocktail Formulation Studies

The class-level demonstration that dermaseptin combinations achieve up to 100-fold enhancement in antibiotic activity [6] positions Dermaseptin-1 as a key component for synergy matrix screening. Its distinct sequence (25 residues, +2 charge, high hydrophobicity) provides complementary biophysical properties to longer, more charged dermaseptins such as Dermaseptin-3 (34 residues, +3) or Dermaseptin-4 (33 residues, +3), enabling systematic investigation of how sequence divergence drives synergistic potentiation [7].

Quote Request

Request a Quote for Dermaseptin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.